N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, may exhibit unique properties due to the presence of both carbazole and phenoxyacetamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by alkylation of carbazole with ethyl halides under basic conditions.
Synthesis of 2-(2-methylphenoxy)acetic acid: This involves the reaction of 2-methylphenol with chloroacetic acid in the presence of a base.
Coupling Reaction: The final step involves coupling 9-ethyl-9H-carbazole with 2-(2-methylphenoxy)acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of organic electronic materials, such as OLEDs (organic light-emitting diodes).
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)acetamide would depend on its specific application. For instance:
In biological systems: It may interact with specific proteins or enzymes, modulating their activity.
In organic electronics: It may function as a charge transport material, facilitating the movement of electrons or holes.
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-2-(2-chlorophenoxy)acetamide
- N-(9-ethyl-9H-carbazol-3-yl)-2-(2-fluorophenoxy)acetamide
- N-(9-ethyl-9H-carbazol-3-yl)-2-(2-bromophenoxy)acetamide
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which may impart distinct electronic and steric properties compared to its halogenated analogs
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25-20-10-6-5-9-18(20)19-14-17(12-13-21(19)25)24-23(26)15-27-22-11-7-4-8-16(22)2/h4-14H,3,15H2,1-2H3,(H,24,26) |
InChI Key |
SGIVCWUQCUJYQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)C4=CC=CC=C41 |
Origin of Product |
United States |
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